molecular formula C11H8Br2O B3014816 1,6-Dibromo-2-methoxynaphthalene CAS No. 66996-59-6

1,6-Dibromo-2-methoxynaphthalene

Cat. No.: B3014816
CAS No.: 66996-59-6
M. Wt: 315.992
InChI Key: HFEOLDKRKNUVAD-UHFFFAOYSA-N
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Description

1,6-Dibromo-2-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O. It is a brominated derivative of methoxynaphthalene, characterized by the presence of two bromine atoms at positions 1 and 6, and a methoxy group at position 2 on the naphthalene ring. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from 2-naphthol. The general steps involved are:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,6-Dibromo-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dibromo-2-methoxynaphthalene in chemical reactions involves the activation of the bromine atoms and the methoxy group. The bromine atoms can act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the naphthalene ring .

Properties

IUPAC Name

1,6-dibromo-2-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEOLDKRKNUVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66996-59-6
Record name 1,6-DIBROMO-2-METHOXY-NAPHTHALENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromo-2-methoxynaphthalene (5.9 g, 24.81 mmol, 1 eq) and NBS (4.41, 24.81 mmol, 1 eq) are boiled in 50 ml of THF under reflux for 2 h. After washing with 1 N HCl, the organic phase is dried over magnesium sulfate, filtered and concentrated in vacuum on a rotary evaporator. The compound is obtained in quantitative yield (7.8 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
24.81 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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